molecular formula C15H20N2O2S B3006158 N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351643-87-2

N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B3006158
CAS No.: 1351643-87-2
M. Wt: 292.4
InChI Key: QNBSNGNOQGXLGC-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a spirocyclic core with an oxa-thia-azaspirodecane framework, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide typically involves the reaction of 2-methylbenzenamine with a spirocyclic intermediate. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 2-methylbenzenamine in ethanol, followed by further modifications to introduce the carboxamide group . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the spirocyclic core can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides and thereby modulating endocannabinoid signaling pathways . This interaction can lead to various physiological effects, including pain relief and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit FAAH with high potency and selectivity distinguishes it from other spirocyclic compounds .

Properties

IUPAC Name

N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-12-4-2-3-5-13(12)16-14(18)17-8-6-15(7-9-17)19-10-11-20-15/h2-5H,6-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBSNGNOQGXLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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